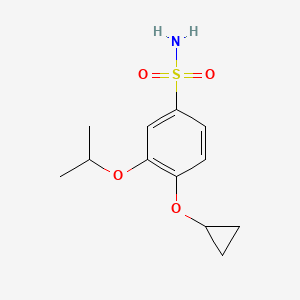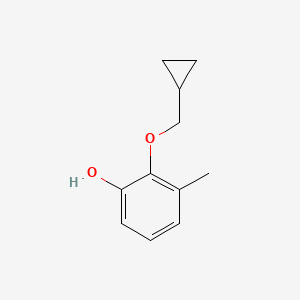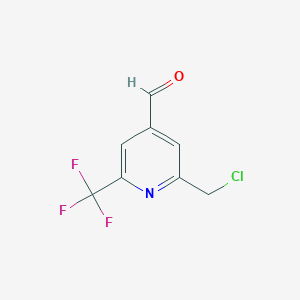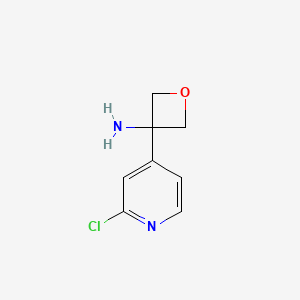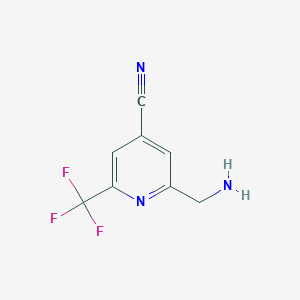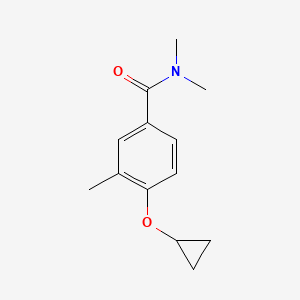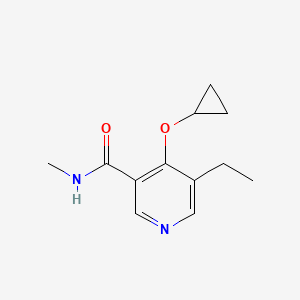
2-Bromo-3-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, featuring a bromine atom at the second position and a hydroxyl group at the third position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-N,N-dimethylbenzamide. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide, often in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Oxidation: Formation of 2-bromo-3-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-bromo-3-hydroxy-N,N-dimethylbenzylamine.
Aplicaciones Científicas De Investigación
2-Bromo-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of brominated compounds with biological systems.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of certain polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Lacks the hydroxyl group at the third position, resulting in different reactivity and properties.
2-Bromo-N,N-dimethylbenzamide: Lacks the hydroxyl group, affecting its chemical behavior and applications.
2-Hydroxy-N,N-dimethylbenzamide:
Uniqueness
2-Bromo-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both bromine and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. The dual functional groups allow for diverse chemical modifications and interactions, enhancing its versatility as a chemical intermediate and research tool.
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
2-bromo-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3 |
Clave InChI |
YRBNGTOTXDKZGQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=CC=C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


